Yingzhaosu C, (3R-cis)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Yingzhaosu C can be synthesized through a tandem peroxyl radical cyclization-oxygen entrapment process. This method involves the formation of a peroxyl radical, which then undergoes cyclization and oxygen entrapment to form the peroxide structure .
Industrial Production Methods: While specific industrial production methods for Yingzhaosu C are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of peroxides and radical initiators under controlled conditions to ensure the formation of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions: Yingzhaosu C undergoes various chemical reactions, including:
Oxidation: The peroxide group in Yingzhaosu C can participate in oxidation reactions, often leading to the formation of more stable oxygenated products.
Reduction: Reduction of the peroxide group can yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the peroxide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted peroxides or alcohols.
Scientific Research Applications
Yingzhaosu C has been extensively studied for its antimalarial properties. It exhibits significant activity against malaria parasites, making it a potential candidate for antimalarial drug development. Additionally, its unique peroxide structure has been explored for its potential in other therapeutic areas, including anti-inflammatory and anticancer applications .
Mechanism of Action
Yingzhaosu C is part of a series of sesquiterpene peroxides, including Yingzhaosu A, B, and D. Compared to these compounds, Yingzhaosu C has a unique stereochemistry that contributes to its distinct biological activities. For instance, Yingzhaosu A is also known for its antimalarial properties, but Yingzhaosu C’s specific configuration may offer different or enhanced interactions with biological targets .
Comparison with Similar Compounds
- Yingzhaosu A
- Yingzhaosu B
- Yingzhaosu D
These compounds share a similar peroxide structure but differ in their stereochemistry and specific biological activities .
Biological Activity
Yingzhaosu C, a sesquiterpene peroxide, has garnered significant interest in the field of medicinal chemistry due to its notable biological activities, particularly as an antimalarial and anticancer agent. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
Chemical Structure and Properties
Yingzhaosu C is characterized by its unique peroxide linkage, which contributes to its reactivity and biological interactions. Its molecular formula is approximately with a molecular weight of 250.33 g/mol. The specific stereoisomeric form (3R-cis) influences its biological properties, differentiating it from other compounds within the Yingzhaosu family.
Antimalarial Activity
Yingzhaosu C exhibits potent antimalarial properties primarily through the following mechanisms:
- Iron(II)-Induced Degradation : In the presence of iron(II), Yingzhaosu C undergoes degradation to form reactive alkylating species. These species can interact with vital parasitic proteins, disrupting metabolic processes in malaria parasites such as Plasmodium falciparum and Plasmodium berghei .
- Reactive Alkylation : The ability of Yingzhaosu C to form reactive intermediates allows it to alkylate proteins essential for parasite survival, thereby inhibiting their growth and replication .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of Yingzhaosu C against various cancer cell lines:
- Cell Line Inhibition : Yingzhaosu C demonstrated significant tumor inhibitory effects on HCT-116 (colon cancer), HepG2 (liver cancer), and A2780 (ovarian cancer) cell lines with IC50 values of 3.24 μM, 3.23 μM, and 3.14 μM respectively .
- Comparative Efficacy : The compound's effectiveness rivals that of established chemotherapeutics like doxorubicin in specific contexts .
Comparative Analysis with Related Compounds
The biological activities of Yingzhaosu C can be compared with other compounds in the Yingzhaosu family:
Compound Name | Structure Type | Biological Activity | IC50 (μM) |
---|---|---|---|
Yingzhaosu A | Sesquiterpene Peroxide | Antimalarial | 0.57 - 15.68 |
Yingzhaosu B | Sesquiterpene Peroxide | Antimalarial | Not specified |
Yingzhaosu D | Sesquiterpenol | Antimalarial | Not specified |
Yingzhaosu C | Sesquiterpene Peroxide | Antimalarial, Anticancer | 3.14 - 3.24 |
Case Studies and Research Findings
- Antimalarial Efficacy : A study reported that Yingzhaosu C effectively inhibited the growth of malaria parasites in vitro, demonstrating its potential as a lead compound for antimalarial drug development .
- Cytotoxicity Against Cancer Cells : Research indicated that Yingzhaosu C exhibited selective cytotoxicity against multiple human tumor cell lines, suggesting its utility in cancer therapy .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound’s reactive endoperoxide functionality plays a critical role in mediating its biological effects through alkylation reactions .
Properties
IUPAC Name |
2-[(3R,6S)-6-methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-18-15)14(2,3)16/h5-8,13,16H,9-10H2,1-4H3/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCSKGBKUYFSW-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(OO2)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]2(CC[C@@H](OO2)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121067-52-5, 162302-88-7 | |
Record name | Yingzhaosu C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yingzhaosu C, (3R-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162302887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YINGZHAOSU C, (3R-CIS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5CL47707H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | YINGZHAOSU C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T446NC4FK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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